molecular formula C7H12O3 B13550541 2-(2-Methyltetrahydrofuran-3-yl)acetic acid

2-(2-Methyltetrahydrofuran-3-yl)acetic acid

Cat. No.: B13550541
M. Wt: 144.17 g/mol
InChI Key: VKSAXGLYIZSGTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyltetrahydrofuran-3-yl)acetic acid typically involves the reaction of 2-methyltetrahydrofuran with a suitable acylating agent. One common method is the reaction of 2-methyltetrahydrofuran with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyltetrahydrofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyltetrahydrofuran-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyltetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The tetrahydrofuran ring can also interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyltetrahydrofuran-3-yl)acetic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-methyloxolan-3-yl)acetic acid

InChI

InChI=1S/C7H12O3/c1-5-6(2-3-10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

VKSAXGLYIZSGTF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)CC(=O)O

Origin of Product

United States

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